molecular formula C8H6ClN3O B11900242 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B11900242
M. Wt: 195.60 g/mol
InChI Key: BIGMKLPXNQJQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate, followed by cyclization and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-azaindole
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-11-8-6(5)4(3-12-8)7(10)13/h1-3H,(H2,10,13)(H,11,12)

InChI Key

BIGMKLPXNQJQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C(=O)N

Origin of Product

United States

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